molecular formula C11H10N2O2 B1384319 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 1038982-05-6

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No. B1384319
M. Wt: 202.21 g/mol
InChI Key: HNSHSGHQGRLQRJ-UHFFFAOYSA-N
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Description

“4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” is a chemical compound with the molecular formula C11H10N2O2 . It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” consists of a phenol group attached to an oxadiazole ring, which is further substituted with a cyclopropyl group . The exact mass of the molecule is 202.074227566 g/mol .


Physical And Chemical Properties Analysis

“4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” has a molecular weight of 202.21 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 59.2 Ų and a complexity of 225 .

Scientific Research Applications

Conformational Analysis and Crystallography

  • A study by Shishkina et al. (2020) on a similar compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, focused on its potential biological activity and polymorphic forms. They observed identical molecular conformations in both structures despite low energy differences between possible conformers, highlighting the significance of conformational analysis in crystallography and drug design (Shishkina et al., 2020).

Organic Light Emitting Diodes (OLEDs)

  • Jin et al. (2014) developed iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands, contributing to the field of OLEDs. Their study demonstrated the potential of such complexes in improving the efficiency and stability of OLEDs (Jin et al., 2014).

Apoptosis Induction and Anticancer Activity

  • Zhang et al. (2005) identified a 1,2,4-oxadiazole derivative as a novel apoptosis inducer, showcasing its selective activity against certain cancer cell lines. Their findings emphasize the role of 1,2,4-oxadiazole derivatives in developing new anticancer agents (Zhang et al., 2005).

Antibacterial Properties

  • A study by Kakanejadifard et al. (2013) on Schiff base compounds containing 1,2,5-oxadiazol demonstrated their antibacterial activities against certain bacteria, indicating the potential of 1,2,4-oxadiazol derivatives in antibacterial drug development (Kakanejadifard et al., 2013).

Tubulin Inhibition and Anticancer Agents

  • Ahsan et al. (2020) synthesized oxadiazoles with anticancer and antioxidant activities, highlighting the potential of these compounds in cancer therapy and drug design (Ahsan et al., 2020).

Inflammation and Dual Inhibition

  • Unangst et al. (1992) prepared 1,2,4-oxadiazoles and thiadiazoles as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating their potential in anti-inflammatory therapies (Unangst et al., 1992).

Future Directions

The future directions for “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol” could involve further exploration of its synthesis, characterization, and potential biological activities. As oxadiazole derivatives have shown promise in various areas of medicinal chemistry, this compound could be a potential candidate for further study .

properties

IUPAC Name

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-5-3-7(4-6-9)10-12-11(15-13-10)8-1-2-8/h3-6,8,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSHSGHQGRLQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenol

CAS RN

1038982-05-6
Record name 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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